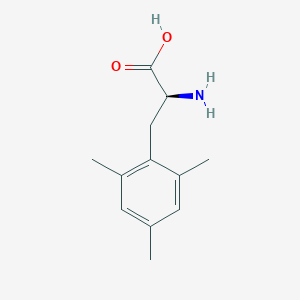

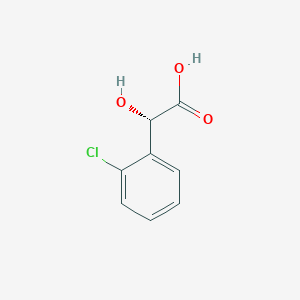

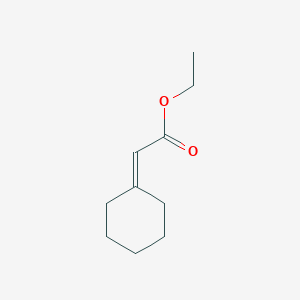

![molecular formula C53H48O11Si B131252 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2,3,4-tri-O-benzoyl-6-O-[tert-butyl(diphenyl)silyl]-beta-D-galactopyranoside CAS No. 920975-58-2](/img/structure/B131252.png)

4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2,3,4-tri-O-benzoyl-6-O-[tert-butyl(diphenyl)silyl]-beta-D-galactopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related glycosides typically involves the protection of hydroxyl groups, glycosylation reactions, and the selective removal of protecting groups. For instance, the synthesis of benzyl O-(2-O-methyl-β-D-galactopyranosyl)-(1→3)-2-acetamido-2-deoxy-β-D-glucopyranoside involves the use of tert-butyldiphenylsilyl ethers as protecting groups for hydroxyl functions . Similarly, the preparation of various deoxy and deoxyfluoro derivatives of methyl β-D-galabioside includes the use of benzoyl groups as protecting groups . These methods could be adapted for the synthesis of the compound , considering the presence of benzoyl and silyl protective groups in its structure.

Molecular Structure Analysis

The molecular structure of glycosides is often confirmed using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy. For example, the structures of synthesized saccharides in paper were confirmed by 13C-NMR spectroscopy. The molecular structure of "4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2,3,4-tri-O-benzoyl-6-O-[tert-butyl(diphenyl)silyl]-beta-D-galactopyranoside" would likely be analyzed using similar techniques to determine the positions of the protective groups and the configuration of the glycosidic bond.

Chemical Reactions Analysis

The reactivity of glycosides is influenced by the protective groups present on the sugar moieties. For instance, the reaction of methyl 2,4,6-tri-O-benzoyl-3-O-benzyl-β-D-galactopyranoside with dichloromethyl methyl ether in the presence of zinc chloride leads to the formation of a glycosyl chloride, an important intermediate for further glycosylation reactions . The protective groups in the compound of interest would similarly affect its reactivity, dictating the conditions under which it could undergo further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of glycosides, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of protective groups like benzoyl and silyl ethers generally increases the hydrophobicity of the sugar molecule, affecting its solubility in organic solvents. The crystalline nature of some derivatives, as seen in the synthesis of benzyl 6-O-benzoyl-3,4-O-isopropylidene-β-D-galactopyranoside , suggests that the compound may also form crystals under the right conditions, which could facilitate its purification and characterization.

Scientific Research Applications

Synthesis and Utility in Carbohydrate Chemistry

The compound is utilized in the field of carbohydrate chemistry, particularly in the synthesis of complex oligosaccharides and glycosides. The research focuses on constructing diverse glycosidic structures, showcasing the compound's role in the formation of galactopyranosyl and arabinofuranosyl linkages, which are significant in the development of oligosaccharides with specific biological functions.

Galabiosyl Donors Synthesis : The compound was used to synthesize galabiosyl donors from penta-O-acetyl-beta-D-galactopyranose, indicating its utility in creating building blocks for galabiose-containing oligosaccharides (Ohlsson & Magnusson, 2000).

Synthesis of Arabinogalactans : It played a crucial role in the synthesis of arabinogalactans with beta-(1→6)-linked galactopyranose backbones and alpha-(1→3)- and alpha-(1→2)-linked arabinofuranose side chains, showcasing its applicability in complex carbohydrate synthesis (Li & Kong, 2005).

Synthesis of C-linked Analogues : The compound has been used in the synthesis of C-linked disaccharide derivatives, mimicking structures of biologically important proteoglycans, demonstrating its potential in glycoconjugate construction (Demange et al., 2004).

Advancements in Glycosylation Techniques

The compound is integral in advancing glycosylation techniques, which are pivotal in the synthesis of glycoconjugates and oligosaccharides, essential for biological and medicinal research.

Regioselective Glycosylation : Studies have also explored the regioselectivity in glycosylation, an essential factor in the synthesis of complex carbohydrates, where this compound can be a significant contributor (Bohn et al., 2007).

properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H48O11Si/c1-35-32-45(54)60-43-33-39(30-31-42(35)43)59-52-48(64-51(57)38-24-14-7-15-25-38)47(63-50(56)37-22-12-6-13-23-37)46(62-49(55)36-20-10-5-11-21-36)44(61-52)34-58-65(53(2,3)4,40-26-16-8-17-27-40)41-28-18-9-19-29-41/h5-33,44,46-48,52H,34H2,1-4H3/t44-,46+,47+,48-,52-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGQRMASAAPPOT-OYDRPWODSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H48O11Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60580116 |

Source

|

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2,3,4-tri-O-benzoyl-6-O-[tert-butyl(diphenyl)silyl]-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60580116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

889.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] benzoate | |

CAS RN |

920975-58-2 |

Source

|

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2,3,4-tri-O-benzoyl-6-O-[tert-butyl(diphenyl)silyl]-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60580116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

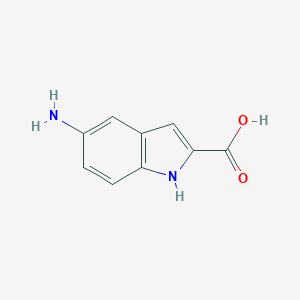

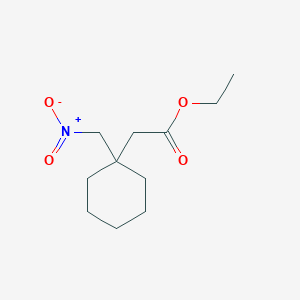

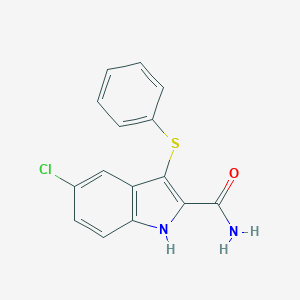

![(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde](/img/structure/B131183.png)

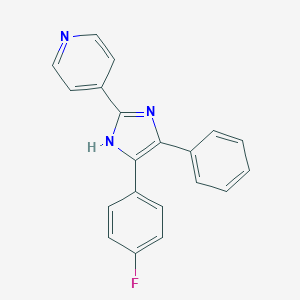

![4-(3,5-dihydroxy-benzyl)-piperazine-1-carboxylic acid 2-methyl-4-(3-methyl-4,10-dihydro-3H-2,3,4,9-tetraaza-benzo[f]azulene-9-carbonyl)-benzylamide](/img/structure/B131216.png)